![molecular formula C14H26O2 B14354025 1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane CAS No. 90819-53-7](/img/structure/B14354025.png)
1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of two 2-methylprop-1-en-1-yloxy groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane can be synthesized through a multi-step process involving the reaction of hexane-1,6-diol with 2-methylprop-1-en-1-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-1-en-1-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different functional groups.
1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene: Contains a bromine atom and a benzene ring, differing in reactivity and applications.
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane: Contains a trimethylsilane group, used in different synthetic applications.
Uniqueness: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
90819-53-7 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
1,6-bis(2-methylprop-1-enoxy)hexane |
InChI |
InChI=1S/C14H26O2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
RDKDTYUGZBWGFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=COCCCCCCOC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


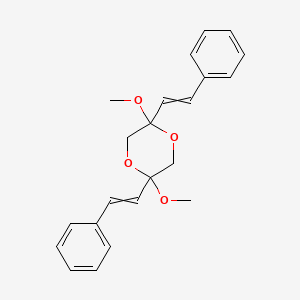
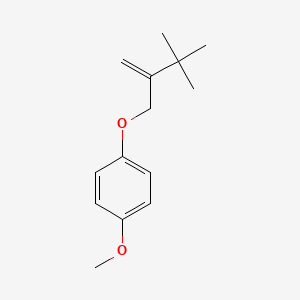
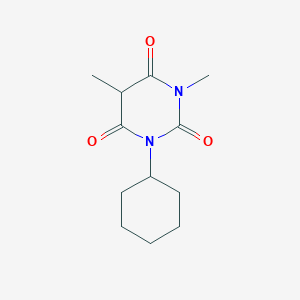


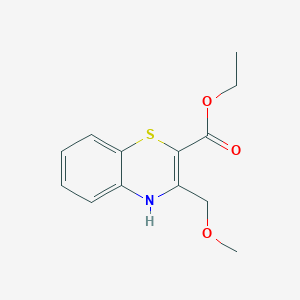
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
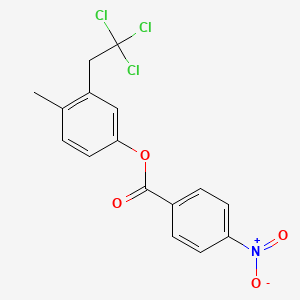
phosphanium perchlorate](/img/structure/B14354021.png)
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
